Therapeutic Potential of 3-Amino-N-methylisonicotinamide in Medicinal Chemistry
Therapeutic Potential of 3-Amino-N-methylisonicotinamide in Medicinal Chemistry
[1]
Executive Summary: The Lynchpin Scaffold
In the high-stakes arena of small molecule drug discovery, 3-Amino-N-methylisonicotinamide (CAS: 1061358-09-5) acts not merely as an intermediate, but as a privileged scaffold precursor .[1] Its structural architecture—a pyridine ring functionalized with an ortho-amino amide motif—serves as a critical geometric constraint for synthesizing fused bicyclic heterocycles, most notably pyrido[3,4-d]pyrimidines .[1]
These fused systems are foundational to modern oncology, serving as the pharmacophoric core for inhibitors of EGFR , VEGFR , and the mitotic checkpoint kinase Mps1 . Furthermore, the molecule itself retains significant homology to nicotinamide, positioning it as a probe for Poly(ADP-ribose) polymerases (PARP) and Nicotinamide N-methyltransferase (NNMT) modulation.
This guide details the synthetic utility, mechanistic impact, and experimental protocols for leveraging this scaffold in therapeutic development.
Chemical Profile & Pharmacophoric Properties
Understanding the electronic and steric landscape of 3-Amino-N-methylisonicotinamide is essential for rational drug design.[1]
| Property | Value/Description | Relevance to Drug Design |
| CAS Number | 1061358-09-5 | Unique Identifier |
| Molecular Formula | C₇H₉N₃O | Low MW fragment (151.17 Da) |
| H-Bond Donors | 2 (Amino NH₂, Amide NH) | Critical for Hinge Region binding in kinases |
| H-Bond Acceptors | 2 (Pyridine N, Carbonyl O) | Interacts with catalytic Lys/Asp residues |
| Electronic Effect | Pyridine Ring (Electron Deficient) | Increases acidity of NH groups; improves metabolic stability vs. phenyl |
| Vector Geometry | Ortho-disposition of NH₂/CONHMe | Pre-organized for cyclization; mimics NAD+ cis-amide conformation |
Therapeutic Applications: The "Why" and "How"
A. Kinase Inhibition: The Pyrido[3,4-d]pyrimidine Gateway
The primary therapeutic value of this molecule lies in its ability to undergo cyclization to form pyrido[3,4-d]pyrimidines . This bicyclic system is a bioisostere of quinazoline (found in Gefitinib/Erlotinib) but offers distinct solubility and selectivity profiles due to the pyridine nitrogen.
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Mechanism: The fused pyrimidine ring system mimics the adenine ring of ATP.
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Target Specificity:
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Mps1 (TTK): Inhibitors derived from this scaffold (e.g., BOS172722 analogs) prevent proper chromosome alignment, forcing cancer cells into "mitotic catastrophe."
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EGFR/VEGFR: The N-methyl group allows for specific hydrophobic pocket filling, often improving potency against resistance mutations (e.g., T790M).
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B. Metabolic Modulation: NAD+ Mimicry
As a structural analog of Nicotinamide (NAM), 3-Amino-N-methylisonicotinamide interacts with enzymes governing cellular metabolism and DNA repair.[1]
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PARP Inhibition: The 3-amino group mimics the 2-position of the nicotinamide ring, forming hydrogen bonds with the Gly863/Ser904 residues in the PARP1 catalytic pocket.
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NNMT Targeting: High expression of NNMT is linked to cancer-associated fibroblast (CAF) differentiation.[1] This scaffold serves as a substrate-competitive inhibitor template.[1][2]
Visualizing the Pathway: From Scaffold to Drug
The following diagram illustrates the transformation of the precursor into active kinase inhibitors and its direct interaction with metabolic enzymes.
Caption: Synthetic divergence of 3-Amino-N-methylisonicotinamide into kinase inhibitors (Green) and metabolic modulators (Red).
Experimental Protocols
Protocol 1: Synthesis of 3-Amino-N-methylisonicotinamide
Objective: Efficient conversion of 3-aminoisonicotinic acid to the N-methyl amide without protecting the aniline amine.[1] Principle: The 3-amino group is electronically deactivated by the pyridine ring, allowing selective amidation of the carboxylic acid using standard coupling agents.
Reagents:
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3-Aminoisonicotinic acid (1.0 eq)[1]
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Methylamine hydrochloride (1.5 eq)
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HATU (1.2 eq)
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DIPEA (Diisopropylethylamine) (3.0 eq)
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DMF (Dimethylformamide) (Anhydrous)
Step-by-Step Workflow:
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Dissolution: In a flame-dried round-bottom flask, dissolve 3-aminoisonicotinic acid (1.0 g, 7.24 mmol) in anhydrous DMF (10 mL).
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Activation: Add DIPEA (3.8 mL, 21.7 mmol) followed by HATU (3.3 g, 8.68 mmol). Stir at room temperature for 15 minutes to form the activated ester. Note: Solution should turn slightly yellow.[1]
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Coupling: Add Methylamine hydrochloride (0.73 g, 10.8 mmol) in one portion.
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Reaction: Stir the mixture at room temperature for 4–6 hours. Monitor by LC-MS (Target Mass: 152.1 [M+H]+).[1]
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Workup: Dilute the reaction mixture with EtOAc (50 mL) and wash with saturated NaHCO₃ (2 x 30 mL) and Brine (1 x 30 mL).
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Critical Step: The product is polar. If it does not extract well, evaporate DMF directly under high vacuum and purify via flash chromatography (DCM:MeOH 95:5).
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Yield: Expect 75–85% of a pale yellow solid.
Protocol 2: Cyclization to Pyrido[3,4-d]pyrimidin-4-one
Objective: Converting the scaffold into the bicyclic kinase inhibitor core.[1]
Reagents:
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3-Amino-N-methylisonicotinamide (1.0 eq)[1]
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Triethyl orthoformate (Excess, as solvent/reagent)
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Acetic Anhydride (Catalytic) or p-TsOH[1]
Step-by-Step Workflow:
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Reflux: Suspend the scaffold (500 mg) in Triethyl orthoformate (5 mL). Add a catalytic amount of p-TsOH (10 mg).[1]
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Heating: Heat the mixture to reflux (146°C) for 3–5 hours. The system will initially be heterogeneous but should clear as the intermediate forms and then precipitate the product.
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Isolation: Cool to room temperature. The cyclized product (3-methylpyrido[3,4-d]pyrimidin-4(3H)-one) will precipitate.[1]
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Purification: Filter the solid, wash with cold diethyl ether, and dry under vacuum.
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Validation: 1H NMR should show the disappearance of the broad NH₂ signal and the appearance of a singlet around 8.0–8.5 ppm (pyrimidine C2-H).
References
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BOS172722 Clinical Candidate : "Discovery of BOS172722, a Highly Potent and Selective Inhibitor of Mps1 Kinase."[3] Journal of Medicinal Chemistry, 2019.
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Pyrido-pyrimidine Synthesis : "Synthesis and transformations of pyrido[4,3-d]-pyrimidines with N-heterocycles." ResearchGate, 2022.
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NNMT Inhibition : "Nicotinamide N-methyltransferase: A Promising Biomarker and Target for Human Cancer Therapy."[1] Biomolecules, 2022.[4]
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PARP Inhibitor Scaffolds : "[1,2,4]Triazolo[3,4-b]benzothiazole Scaffold as Versatile Nicotinamide Mimic Allowing Nanomolar Inhibition of Different PARP Enzymes." Journal of Medicinal Chemistry, 2023.[2]
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General Synthesis of Aminopyridines : "3-Aminopyridine - Organic Syntheses Procedure." Organic Syntheses, Coll.[5] Vol. 7, p.27.
Sources
- 1. 64188-97-2|3-Aminoisonicotinamide|BLD Pharm [bldpharm.com]
- 2. [1,2,4]Triazolo[3,4- b]benzothiazole Scaffold as Versatile Nicotinamide Mimic Allowing Nanomolar Inhibition of Different PARP Enzymes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Studies of Interaction Mechanism between Pyrido [3,4-d] Pyrimidine Inhibitors and Mps1 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. Organic Syntheses Procedure [orgsyn.org]
